CID 69350652

Description

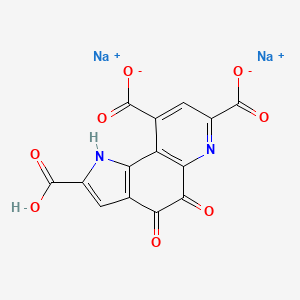

Structure

3D Structure of Parent

Properties

CAS No. |

122628-50-6 |

|---|---|

Molecular Formula |

C14H6N2NaO8 |

Molecular Weight |

353.19 g/mol |

IUPAC Name |

disodium;4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylate;hydron |

InChI |

InChI=1S/C14H6N2O8.Na/c17-10-4-2-6(14(23)24)15-8(4)7-3(12(19)20)1-5(13(21)22)16-9(7)11(10)18;/h1-2,15H,(H,19,20)(H,21,22)(H,23,24); |

InChI Key |

DITJMKNNGYPPQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C2=C(C(=O)C(=O)C3=C2NC(=C3)C(=O)O)N=C1C(=O)O)C(=O)O.[Na] |

Origin of Product |

United States |

Nomenclature and Chemical Classification of Pyrroloquinoline Quinone Methoxatin Disodium Salt

Accepted Chemical Names and Synonyms

Methoxatin disodium (B8443419) salt is known by several names, reflecting its discovery, chemical structure, and common usage in research and commerce. The systematic name, assigned by the International Union of Pure and Applied Chemistry (IUPAC), is disodium;9-carboxy-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylate. nih.gov

The most common synonym is Pyrroloquinoline quinone disodium salt, often abbreviated as PQQ disodium salt. biosynth.comsigmaaldrich.comscbt.com Other frequently used synonyms include PQQ, Methoxatin disodium, and simply Methoxatin. The name "Methoxatin" was one of the earlier terms used for this compound. chemicalbook.comwikipedia.org

Here is an interactive data table of its accepted chemical names and synonyms:

| Name Type | Name |

| IUPAC Name | disodium;9-carboxy-4,5-dioxo-1H-pyrrolo[2,3-f]quinoline-2,7-dicarboxylate nih.gov |

| Common Name | Pyrroloquinoline quinone disodium salt biosynth.comsigmaaldrich.comscbt.com |

| Abbreviation | PQQ disodium salt biosynth.commedchemexpress.com |

| Synonym | Methoxatin disodium salt nih.govcymitquimica.com |

| Synonym | PQQ nih.govscbt.com |

| Synonym | Methoxatin chemicalbook.comwikipedia.org |

| Other | 4,5-dioxo-4,5-dihydro-1H-pyrrolo[2,3-f]quinoline-2,7,9-tricarboxylic acid disodium salt aksci.com |

Structural Classification within Quinone Derivatives

From a structural standpoint, Methoxatin disodium salt is classified as a quinone derivative. medchemexpress.comfoodb.ca Quinones are a class of organic compounds that are formally derived from aromatic compounds by conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds, resulting in a fully conjugated cyclic dione (B5365651) structure.

Specifically, Methoxatin belongs to the family of pyrroloquinoline quinones. foodb.cahmdb.ca Its core structure is a tricyclic aromatic system composed of a pyrrole (B145914) ring fused to a quinoline (B57606) ring. The "quinone" designation arises from the two ketone (oxo) groups located at the C4 and C5 positions of the quinoline moiety. chemicalbook.com This ortho-quinone arrangement is a key feature of its chemical reactivity and biological function. medchemexpress.commedchemexpress.com

The molecule also features three carboxyl groups at positions 2, 7, and 9, which are deprotonated and associated with two sodium ions in the disodium salt form. nih.govaktinchem.com This complex, polycyclic, and highly functionalized structure places Methoxatin disodium salt in a unique position within the broader class of quinone derivatives.

Here is an interactive data table of its key chemical properties:

| Property | Value |

| Chemical Formula | C14H4N2Na2O8 biosynth.comchemimpex.com |

| Molecular Weight | 374.17 g/mol biosynth.comcymitquimica.com |

| CAS Number | 122628-50-6 biosynth.comsigmaaldrich.comscbt.com |

| Appearance | Red-brown or orange red-brown powder chemimpex.com |

| Purity | ≥97% (HPLC) scbt.comchemimpex.com |

Biosynthesis and Production Methodologies of Pyrroloquinoline Quinone Disodium Salt

Natural Occurrence and Biosynthetic Pathways

The biosynthesis of PQQ is exclusive to bacteria. berkeley.edu It is a complex process involving a series of enzymatic reactions encoded by a cluster of genes, typically designated as the pqq gene cluster. researchgate.netnih.gov This cluster generally consists of four to seven genes, labeled pqqA through pqqG. researchgate.net

The biosynthesis begins with the ribosomal synthesis of a precursor peptide, PqqA. wikipedia.org This small peptide contains highly conserved glutamate (B1630785) and tyrosine residues, which are the foundational building blocks for the PQQ molecule. nih.govresearchgate.net The subsequent steps involve post-translational modification of this peptide by the products of the other pqq genes.

The key steps in the microbial biosynthesis of PQQ are as follows:

Carbon-Carbon Bond Formation: The radical S-adenosylmethionine (SAM) enzyme, PqqE, catalyzes the formation of a crucial C-C bond between the glutamate and tyrosine residues within the PqqA peptide. nih.govwikipedia.orgresearchgate.net The PqqD protein is thought to act as a chaperone in this process. researchgate.net

Peptide Cleavage: Following the cross-linking of the amino acid residues, a protease, PqqF, excises the modified glutamate-tyrosine moiety from the PqqA peptide backbone. nih.govresearchgate.net

Ring Cyclization and Oxidation: The final stages of PQQ synthesis are catalyzed by the enzyme PqqC, a cofactorless oxidase. nih.govelsevierpure.com This enzyme facilitates the last cyclization and oxidation steps to form the characteristic tricyclic quinone structure of PQQ. nih.govresearchgate.net The protein PqqB is not directly involved in the synthesis but is believed to be a carrier for PQQ, transporting it across the plasma membrane. nih.govplos.org

The number of genes required for PQQ synthesis can vary between bacterial species. For instance, Klebsiella pneumoniae requires six pqq genes (PqqA-F), while Methylobacterium extorquens requires seven, and Acinetobacter calcoaceticus only needs four. nih.gov

Table 1: Key Genes and Enzymes in PQQ Biosynthesis

| Gene | Enzyme/Protein | Function |

| pqqA | PqqA | Precursor peptide containing conserved glutamate and tyrosine residues. researchgate.net |

| pqqB | PqqB | Putative carrier protein for PQQ transport. nih.gov |

| pqqC | PqqC | Cofactorless oxidase that catalyzes the final cyclization and oxidation steps. nih.govelsevierpure.com |

| pqqD | PqqD | Chaperone protein that assists PqqE. researchgate.net |

| pqqE | PqqE | Radical SAM enzyme that forms the initial C-C bond between glutamate and tyrosine. nih.gov |

| pqqF | PqqF | Protease that cleaves the modified dipeptide from the PqqA precursor. nih.gov |

While PQQ is found in various plant tissues, there is no evidence to suggest that plants can synthesize it themselves. nih.govnih.gov The presence of PQQ in plants is attributed to its absorption from the soil, where it is produced by a diverse community of soil and rhizome-associated bacteria. nih.gov These bacteria, often referred to as plant growth-promoting rhizobacteria (PGPR), release PQQ into the rhizosphere, where it can be taken up by the plant. nih.gov For example, Pseudomonas fluorescens B16, a bacterium isolated from plant roots, is a known producer of PQQ that can promote plant growth. nih.govoup.com The role of PQQ in plant growth is linked to mechanisms such as increased mineral phosphate (B84403) solubilization. nih.govfrontiersin.org

Synthetic Approaches for Pyrroloquinoline Quinone Disodium (B8443419) Salt

The chemical synthesis of PQQ is a complex process that has been approached through various multi-step routes. Early methods for synthesizing PQQ were developed by researchers such as Corey and Tramontano, which involved a ten-step process. google.com Later, Martin and his colleagues presented a similar but more scalable nine-step synthesis. google.com These chemical synthesis routes are often intricate, can produce multiple byproducts, and may require challenging purification steps, making them costly for large-scale production. google.comgoogle.com

Improvements to the final steps of the synthesis have been a focus of research to enhance yield and purity. google.com One improved method involves the treatment of a PQQ ester intermediate with a base at low temperatures, followed by the addition of a salt and hydrochloric acid under controlled pH to generate a triacid salt of PQQ. google.com This salt can then be dissolved in sulfuric acid and precipitated in cold water to yield the final PQQ product. google.com

Microbial fermentation is the predominant method for the industrial-scale production of PQQ due to its cost-effectiveness and milder reaction conditions compared to chemical synthesis. researchgate.net A variety of bacteria, particularly methylotrophic bacteria, are known to be effective producers of PQQ. nih.govmdpi.com

Several bacterial species have been utilized for PQQ fermentation, including:

Hyphomicrobium sp. nih.gov

Methylobacillus sp. nih.gov

Gluconobacter oxydans researchgate.net

Pseudomonas sp. google.com

Methylovorus sp. mdpi.comnih.gov

Lactobacillus plantarum google.com

The yield of PQQ from fermentation can be significantly influenced by the composition of the culture medium and the fermentation conditions. researchgate.netnih.gov Optimization of these parameters is a key area of research to enhance production. For example, in Hyphomicrobium sp., adjusting the concentrations of iron and magnesium in the medium was found to increase PQQ production while reducing the formation of interfering proteins. nih.gov Fed-batch cultivation strategies and the optimization of factors like pH and oxygen supply have also been shown to improve PQQ yields. nih.govasm.org Some fermentation processes have reported PQQ yields reaching up to 1 g/L or more. nih.govnih.gov

Table 2: Examples of PQQ Production via Fermentation

| Microbial Strain | Reported PQQ Yield | Reference |

| Methylovorus sp. MP688 | ~125 mg/L | mdpi.comnih.gov |

| Hyphomicrobium sp. TK 0441 | ~1 mg/mL (1 g/L) | nih.gov |

| Hyphomicrobium denitrificans AE-9 | 307 mg/L | nih.gov |

| Pseudomonas sp. HQ-2 | 60 mg/L (shake flask) | google.com |

The characterization and purity assessment of the final PQQ product are crucial steps in both chemical synthesis and fermentation-based production. High-performance liquid chromatography (HPLC) is a widely used analytical technique for the quantification and purity determination of PQQ disodium salt. jst.go.jpsciopen.comresearchgate.net This method allows for the separation and detection of PQQ in various matrices, including complex fermentation broths and final products. jst.go.jpsciopen.com

The purification process for PQQ from fermentation broth often involves multiple steps, such as ion-exchange chromatography and crystallization, to obtain a highly pure product. mdpi.comnih.gov The final product is often a red trihydrate crystal of PQQ disodium salt. nih.govresearchgate.net Purity levels of ≥98% as determined by HPLC are achievable through optimized purification protocols. genveralabs.com

Chemical Reactivity and Redox Characteristics of Pyrroloquinoline Quinone Disodium Salt

Mechanisms of Electron Transfer

The primary role of PQQ in biological systems is to facilitate electron transfer in a variety of enzymatic reactions. nih.gov It serves as a prosthetic group for quinoprotein dehydrogenases, which catalyze the oxidation of substrates like alcohols, sugars, and amines. nih.govoup.com

The electron transfer mechanism in PQQ-dependent enzymes often involves the transfer of reducing equivalents from the substrate to PQQ, which then passes them on to an electron acceptor in the respiratory chain. oup.com For instance, PQQ-dependent methanol (B129727) dehydrogenase transfers electrons to a c-type cytochrome. nih.gov The process can be complex, with kinetic and thermodynamic analyses suggesting that some electron transfer reactions are conformationally coupled. nih.gov

In some quinoprotein dehydrogenases, such as methanol dehydrogenase and a soluble type of glucose dehydrogenase, the mechanism is believed to involve a direct hydride transfer from the substrate to the PQQ cofactor. nih.gov This contrasts with mechanisms that might involve the formation of a covalent adduct. nih.gov

PQQ's reduced form, PQQH₂, is a versatile electron donor. It can transfer electrons to a range of substrates, from organic radicals to forms of molecular oxygen. researchgate.net The reduction of PQQ to PQQH₂ can be accomplished by various biological reducing agents, including NAD(P)H, thiol compounds like glutathione (B108866), and enediols such as ascorbic acid. nih.govresearchgate.net In many PQQ-dependent dehydrogenase systems, the electron transfer pathway may also involve a heme-associated component. researchgate.net

Studies on PQQ-dependent glucose dehydrogenase (PQQ-GDH) have shown that direct electron transfer (DET) can occur between the enzyme and an electrode surface. Cyclic voltammetry experiments suggest a two-step, one-electron oxidation/reduction of PQQ. acs.org The efficiency of this transfer can be influenced by the presence of other quinones, which may act as mediators or as orienting agents that facilitate a shorter distance between PQQ and the electrode surface. pnnl.gov

Dynamics of Redox Cycling

A key characteristic of PQQ is its exceptional stability and efficiency in redox cycling, which is the ability to repeatedly catalyze oxidation and reduction reactions. anne-marievangeloven.comresearchgate.net This stability allows PQQ to participate in thousands of catalytic cycles without undergoing self-oxidation or polymerization into inactive forms, a common issue with many other bioactive quinones like epicatechin. anne-marievangeloven.commdpi.comresearchgate.net

In comparative assays, PQQ has been shown to be 100 to 1,000 times more efficient in redox cycling than other compounds such as ascorbic acid (vitamin C), menadione, and various polyphenolic compounds. anne-marievangeloven.commdpi.com This high efficiency stems from its chemical stability. researchgate.net The reduced form, PQQH₂, is also an effective scavenger of aroxyl radicals. anne-marievangeloven.com

The catalysis of redox cycling by PQQ has been utilized to develop highly sensitive amplification assays for its detection. nih.gov These assays are based on PQQ's ability to catalyze redox cycling in the presence of specific reactants like glycine (B1666218) and nitro blue tetrazolium at an alkaline pH. nih.gov The rate of this cycling is a measure of the PQQ concentration.

The table below summarizes the relative efficiency of PQQ in redox cycling compared to other common bioactive compounds.

| Compound | Relative Redox Cycling Efficiency | Stability Characteristic |

| Pyrroloquinoline Quinone (PQQ) | High (100-1000x more efficient than others) | Very stable, does not easily self-oxidize or polymerize. anne-marievangeloven.commdpi.com |

| Ascorbic Acid (Vitamin C) | Lower | Prone to self-oxidation. researchgate.net |

| Epicatechin | Lower | Tends to self-oxidize and form polymers. researchgate.net |

| Menadione | Lower | Less efficient in redox cycling assays compared to PQQ. anne-marievangeloven.com |

This table provides a qualitative comparison based on available research findings.

Quinoprotein Model Systems and Reactions

PQQ is a fundamental component in the construction of quinoprotein model systems, which are used to study the mechanisms of this class of enzymes. nih.gov These models help elucidate the role of the cofactor and its interactions with substrates and other components of the enzyme's active site. acs.org

Quinoprotein alcohol dehydrogenases, for example, often contain a metal ion like calcium (Ca²⁺) in their active site. acs.org Model studies using PQQ analogues in anhydrous organic media have demonstrated that PQQ can form 1:1 complexes with alkaline earth metal ions. These studies indicate that Ca²⁺ binds most strongly to the quinone and that the coordination site in the model system is the same as in the native enzyme. acs.org The presence of Ca²⁺ has been shown to play a catalytic role in the oxidation of alcohols by PQQ. acs.org

PQQ-dependent enzymes are found in a wide variety of microorganisms and catalyze important oxidative reactions. oup.com Different classes of quinoproteins have been identified, including:

Alcohol dehydrogenases oup.com

Aldose (glucose) dehydrogenases oup.com

Amine dehydrogenases oup.com

In some bacteria, such as Escherichia coli, apoenzymes (the protein part of an enzyme without its cofactor) for PQQ-dependent dehydrogenases are produced. oup.com These apoenzymes can be activated into functional holoenzymes when supplied with PQQ, demonstrating PQQ's role as a potential growth factor under certain conditions. oup.com

Furthermore, PQQ has been utilized in the field of photobiocatalysis. As a photoredox catalyst, PQQ can absorb visible light and engage in single-electron transfer. chemrxiv.org PQQ-dependent dehydrogenases have been successfully used for photoenzymatic catalysis in aqueous buffer, enabling stereoselective radical reactions, such as the formation of oxindoles. chemrxiv.org

The table below lists some key enzymes and the reactions they catalyze with PQQ as a cofactor.

| Enzyme | Substrate | Product |

| Methanol Dehydrogenase (MDH) | Methanol | Formaldehyde acs.org |

| Glucose Dehydrogenase (GDH) | D-glucose | D-glucono-1,5-lactone ebi.ac.uk |

| Ethanol Dehydrogenase | Ethanol | Acetaldehyde nih.gov |

| Amine Dehydrogenase | Amines | Aldehydes |

Biological Functions and Molecular Mechanisms of Pyrroloquinoline Quinone Disodium Salt

Role as an Enzyme Cofactor

PQQ was first identified as a novel cofactor for certain bacterial enzymes in the 1970s. nih.gov It is now recognized as a quinone cofactor for a class of enzymes known as quinoproteins, which are involved in a wide range of redox reactions. nih.gov

A primary role of PQQ is to function as a cofactor for bacterial dehydrogenases. nih.govnih.gov The majority of these PQQ-dependent enzymes are glucose or alcohol dehydrogenases. nih.gov For instance, quinoprotein glucose dehydrogenase, which utilizes PQQ, is employed by bacteria as a glucose sensor. wikipedia.org PQQ is essential for the catalytic activity of these enzymes, enabling the oxidation of their respective substrates. researchgate.net The mechanism often involves hydride ion transfer, and metal ions such as Ca2+ can also play a catalytic role. nih.gov A notable exception to the common substrates is lupinine (B175516) hydroxylase from Pseudomonas, which is a PQQ-dependent amine dehydrogenase. nih.gov

| Bacterial Enzyme Class | Substrate Examples | Role of PQQ |

|---|---|---|

| Glucose Dehydrogenases | Glucose | Redox Cofactor |

| Alcohol Dehydrogenases | Alcohols | Redox Cofactor |

| Amine Dehydrogenases | Lupinine | Redox Cofactor |

Evidence suggests that PQQ also functions as a cofactor in eukaryotic copper amine oxidases. nih.gov Resonance Raman spectroscopy studies on bovine plasma amine oxidase have indicated the presence of PQQ or a closely related molecule as the organic cofactor, rather than pyridoxal (B1214274) phosphate (B84403) as previously thought. nih.govresearchgate.netresearchgate.net PQQ's quinone structure is believed to be the active site for the catalytic oxidation of amines. frontiersin.org

Regulation of Mitochondrial Physiology and Biogenesis

PQQ plays a crucial role in mitochondrial function, not only by participating in redox cycling but also by regulating mitochondrial biogenesis and maintaining mitochondrial health. anne-marievangeloven.com

One of the well-documented functions of PQQ is its ability to stimulate mitochondrial biogenesis, the process of generating new mitochondria. nih.govnih.govresearchgate.net This effect is primarily mediated through the activation of the peroxisome proliferator-activated receptor-gamma coactivator-1alpha (PGC-1α), a master regulator of mitochondrial biogenesis. nih.govresearchgate.netmdpi.com PQQ exposure leads to the phosphorylation of cAMP response element-binding protein (CREB) at serine 133, which in turn activates the PGC-1α promoter, leading to increased PGC-1α mRNA and protein expression. nih.govnih.govresearchgate.net The activation of the PGC-1α pathway subsequently increases the expression of nuclear respiratory factors (NRF-1 and NRF-2) and mitochondrial transcription factor A (TFAM), which are essential for the transcription and replication of mitochondrial DNA. nih.govnih.gov

| Key Regulator | Effect of PQQ | Downstream Effect |

|---|---|---|

| CREB | Increases phosphorylation | Activates PGC-1α promoter |

| PGC-1α | Increases mRNA and protein expression | Induces mitochondrial biogenesis |

| NRF-1, NRF-2 | Increases activation | Regulates mitochondrial gene transcription |

| TFAM | Increases mRNA expression | Promotes mitochondrial DNA replication |

Studies in mouse hepatocytes have demonstrated that exposure to PQQ results in increased citrate (B86180) synthase and cytochrome c oxidase activity, mitochondrial DNA content, and cellular oxygen respiration, all of which are indicators of enhanced mitochondrial biogenesis. nih.govnih.govresearchgate.net

Influence on Mitochondrial DNA Content and Cellular Respiration

Pyrroloquinoline quinone has a well-documented role in enhancing mitochondrial function, a process central to cellular energy production. lifeextension.com Studies have demonstrated that PQQ can stimulate mitochondrial biogenesis, the process of creating new mitochondria. nih.govcaringsunshine.comangelbiology.com This is evidenced by increases in mitochondrial DNA (mtDNA) content, citrate synthase activity, and cytochrome c oxidase activity in cells exposed to PQQ. nih.gov

In murine hepatocyte models, exposure to PQQ resulted in a significant increase in mtDNA relative to nuclear DNA. nih.gov This increase in mitochondrial mass is accompanied by an enhancement of cellular respiration. nih.govnih.gov Specifically, PQQ has been shown to improve mitochondrial respiratory control and increase cellular oxygen consumption. nih.gov The augmentation of mitochondrial content and respiratory function by PQQ suggests a pivotal role for this compound in cellular energy metabolism. nih.gov

Table 1: Effects of PQQ on Mitochondrial Parameters in Mouse Hepatocytes

| Parameter | Observation | Reference |

| Mitochondrial DNA Content | Increased | nih.gov |

| Citrate Synthase Activity | Increased | nih.gov |

| Cytochrome c Oxidase Activity | Increased | nih.gov |

| Cellular Oxygen Respiration | Increased | nih.gov |

Interactions with Components of the Mitochondrial Respiratory Chain

The mitochondrial respiratory chain, or electron transport chain (ETC), is the primary site of cellular energy (ATP) production through a series of redox reactions. nih.gov PQQ has been shown to interact with and modulate the activity of the ETC. nih.gov It can act as a redox cofactor, facilitating electron transfer within the chain, which is crucial for efficient ATP synthesis. nih.govyoutube.com

Furthermore, PQQ has demonstrated a protective effect against mitochondrial inhibition. nih.gov It can shield cells from the detrimental effects of various mitochondrial inhibitors that target different complexes of the ETC, such as rotenone (B1679576) (Complex I inhibitor), 3-nitropropionic acid (Complex II inhibitor), and antimycin A (Complex III inhibitor). nih.govnih.gov This protective capacity underscores the ability of PQQ to support and maintain the integrity of the mitochondrial respiratory chain. nih.gov

Modulation of Cellular Signaling Pathways

Beyond its direct effects on mitochondria, pyrroloquinoline quinone exerts its biological functions through the modulation of intricate cellular signaling pathways that regulate gene expression and cellular responses. researchgate.netresearchgate.net

Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

Peroxisome proliferator-activated receptor alpha (PPARα) is a key regulator of lipid metabolism. mdpi.com Research indicates that PQQ can enhance the activation of PPARα. researchgate.netmdpi.com This activation is a crucial component of PQQ's influence on fat metabolism. mdpi.com By modulating PPARα, PQQ can influence the expression of genes involved in fatty acid oxidation, thereby contributing to improved energy utilization. mdpi.com

Influence on cAMP Response Element-Binding (CREB) Protein

The cAMP response element-binding (CREB) protein is a transcription factor that plays a vital role in neuronal plasticity, survival, and mitochondrial biogenesis. nih.govnih.gov PQQ has been shown to stimulate the phosphorylation of CREB at serine 133. nih.govmdpi.com This phosphorylation event is a critical step in the activation of CREB. nih.gov Activated CREB, in turn, promotes the expression of peroxisome proliferator-activated receptor-γ coactivator-1α (PGC-1α), a master regulator of mitochondrial biogenesis. nih.govingredients-lonier.com The activation of the CREB/PGC-1α pathway is a primary mechanism through which PQQ stimulates the creation of new mitochondria. nih.govcaringsunshine.com

Regulation of Nuclear Respiratory Factors (NRF1, NRF2)

Nuclear respiratory factors 1 and 2 (NRF-1 and NRF-2) are transcription factors that regulate the expression of genes essential for mitochondrial function and biogenesis. nih.gov PQQ treatment has been shown to increase the activation of both NRF-1 and NRF-2. nih.govnih.gov This activation is consistent with the observed increase in mitochondrial biogenesis and function. nih.gov NRF-1 and NRF-2 control the expression of numerous nuclear-encoded mitochondrial proteins, including components of the respiratory chain and factors involved in mtDNA replication and transcription. nih.gov PQQ's ability to upregulate NRF-1 and NRF-2 activity is a key element in its mechanism of enhancing mitochondrial health. nih.govnih.gov Furthermore, PQQ can activate the Nrf2 antioxidant response element (ARE) signaling pathway by disrupting the interaction between Nrf2 and its inhibitor Keap1, leading to the translocation of Nrf2 into the nucleus and increased transcriptional activity of antioxidant genes. nih.gov

Impact on Transcription Factor A, Mitochondrial (TFAM)

Table 2: Summary of PQQ's Influence on Cellular Signaling Pathways

| Signaling Molecule | Effect of PQQ | Downstream Consequence | Reference |

| PPARα | Activation | Modulation of lipid metabolism | researchgate.netmdpi.com |

| CREB | Phosphorylation (Activation) | Increased PGC-1α expression, mitochondrial biogenesis | nih.govmdpi.com |

| NRF-1 & NRF-2 | Activation | Increased expression of mitochondrial proteins and TFAM | nih.govnih.govnih.gov |

| TFAM | Increased mRNA expression | Enhanced mtDNA replication and transcription | nih.govnih.gov |

Crosstalk with Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α)

Pyrroloquinoline quinone (PQQ), also known as methoxatin, plays a significant role in cellular energy metabolism through its interaction with Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. mdpi.com Research has demonstrated that PQQ stimulates the creation of new mitochondria, a process partly achieved by influencing the PGC-1α pathway. nih.govnih.gov

The mechanism of action involves the activation of the cAMP response element-binding protein (CREB). nih.govnih.gov PQQ exposure has been shown to stimulate the phosphorylation of CREB at serine 133. nih.govnih.gov This activated CREB then binds to the promoter region of the PGC-1α gene, leading to an increase in its transcription and subsequent protein expression. nih.govnih.gov The upregulation of PGC-1α then triggers a cascade of events leading to mitochondrial biogenesis. This includes the increased expression of nuclear respiratory factors (NRF-1 and NRF-2) and mitochondrial transcription factor A (TFAM), which are crucial for the replication and transcription of mitochondrial DNA. nih.govnih.govresearchgate.net

Studies in mouse hepatocytes have shown that exposure to PQQ resulted in increased citrate synthase and cytochrome c oxidase activity, higher mitochondrial DNA content, and elevated cellular oxygen respiration, all of which are indicators of enhanced mitochondrial biogenesis. nih.govnih.gov Importantly, the stimulatory effect of PQQ on mitochondrial biogenesis was diminished when the expression of either PGC-1α or CREB was reduced, confirming their essential roles in this PQQ-mediated process. nih.govnih.gov

The ability of PQQ to activate the PGC-1α pathway highlights its potential in conditions associated with mitochondrial dysfunction. By promoting the generation of new mitochondria, PQQ can help improve energy utilization and protect cells from damage caused by reactive oxygen species. nih.govnih.gov

| Parameter | Effect of PQQ Treatment | Reference |

|---|---|---|

| CREB Phosphorylation (Serine 133) | Increased | nih.govnih.gov |

| PGC-1α mRNA and Protein Expression | Increased | nih.govnih.gov |

| Nuclear Respiratory Factor (NRF-1, NRF-2) Activation | Increased | nih.govnih.gov |

| Mitochondrial Transcription Factor A (TFAM) Expression | Increased | nih.govresearchgate.net |

| Citrate Synthase and Cytochrome c Oxidase Activity | Increased | nih.govnih.gov |

| Mitochondrial DNA Content | Increased | nih.govnih.gov |

| Cellular Oxygen Respiration | Increased | nih.govnih.gov |

Effects on Janus Kinase (JAK), Mitogen-Activated Protein Kinase (MAPK), and Signal Transducer and Activator of Transcription (STAT) Pathways

Pyrroloquinoline quinone disodium (B8443419) salt has been shown to modulate key signaling pathways involved in inflammation and cellular regulation, including the Janus Kinase (JAK), Mitogen-Activated Protein Kinase (MAPK), and Signal Transducer and Activator of Transcription (STAT) pathways. nih.govresearchgate.netportlandpress.com These pathways are crucial for transducing signals that govern processes such as cell proliferation, differentiation, apoptosis, and immune responses. nih.govresearchgate.net

In the context of allergic airway inflammation, PQQ has demonstrated the ability to regulate the JAK-STAT signaling pathway. nih.govresearchgate.net Studies in mouse models have shown that PQQ administration can inhibit the phosphorylation of STAT1, STAT3, and STAT6, while promoting the phosphorylation of STAT4. nih.govresearchgate.net This modulation of STAT protein activity contributes to an improved immune microenvironment and an alleviation of inflammatory responses. nih.govresearchgate.net

The MAPK pathway is another significant target of PQQ's regulatory effects. Research indicates that PQQ can influence the expression of various components of the MAPK signaling cascade, including downregulating MAPK14 and upregulating MAPKKK12, which can in turn reduce mitochondrial apoptosis and increase mitochondrial biogenesis. nih.gov Furthermore, PQQ has been observed to up-regulate the expression of p38MAPK, pERK1/2, ERK2, and MEK2 in certain cancer cell lines, suggesting a role in inducing apoptosis in these cells through the intrinsic mitochondrial pathway. nih.gov By modulating inflammation regulators through the NF-kB and MAPK pathways, PQQ can decrease the production of pro-inflammatory cytokines such as IL-6 and TNF-α. frontiersin.org

The collective evidence suggests that PQQ's interaction with the JAK/STAT and MAPK pathways is a key mechanism underlying its anti-inflammatory and cell-regulatory functions. portlandpress.comportlandpress.com By influencing these signaling networks, PQQ can impact cellular responses to stress and inflammation, contributing to its protective effects in various biological systems.

Modulation of LKB1 and AMPK Phosphorylation in Metabolic Processes

Pyrroloquinoline quinone disodium salt plays a crucial role in the regulation of cellular energy homeostasis through its influence on the LKB1/AMP-activated protein kinase (AMPK) signaling pathway. nih.govmdpi.com AMPK is a central regulator of metabolism that, when activated, promotes energy-producing processes while inhibiting energy-consuming ones. youtube.com

Research has shown that PQQ treatment can promote the phosphorylation of both LKB1, an upstream kinase of AMPK, and AMPK itself at threonine 172. researchgate.netnih.gov This phosphorylation leads to the activation of AMPK. nih.gov Activated AMPK then phosphorylates downstream targets to modulate metabolic pathways. For instance, PQQ-mediated AMPK activation has been shown to increase the phosphorylation of acetyl-CoA carboxylase 1 (ACC1) and sterol regulatory element-binding protein 1c (SREBP-1c) in adipocytes, which leads to the suppression of lipogenesis, the process of synthesizing new fat molecules. frontiersin.org

The activation of the LKB1/AMPK pathway by PQQ is a key mechanism behind its beneficial effects on fat metabolism. nih.govmdpi.com By stimulating this pathway, PQQ can enhance fatty acid oxidation and mitochondrial biogenesis, ultimately leading to a reduction in fat accumulation. nih.govfrontiersin.org Studies in rotenone-injured SH-SY5Y cells and in a mouse model of Parkinson's disease have confirmed that PQQ promotes mitochondrial biogenesis via the activation of the AMPK signaling pathway. nih.govnih.gov The protective effects and promotion of mitochondrial biogenesis by PQQ were significantly diminished when an AMPK inhibitor was used, further solidifying the critical role of this pathway. nih.govnih.gov

| Protein | Effect of PQQ | Reference |

|---|---|---|

| LKB1 Phosphorylation | Increased | researchgate.net |

| AMPK Phosphorylation (T172) | Increased | researchgate.netnih.gov |

| Acetyl-CoA Carboxylase 1 (ACC1) Phosphorylation | Increased | frontiersin.org |

| Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) Phosphorylation | Increased | frontiersin.org |

Mechanisms of Antioxidant Activity and Oxidative Stress Mitigation

Direct Scavenging of Reactive Oxygen Species (e.g., Superoxide (B77818) Radicals, Hydroxyl Radicals)

Methoxatin disodium salt is a potent antioxidant that exhibits a robust capacity to directly neutralize harmful reactive oxygen species (ROS). biosynth.comchemimpex.com Its chemical structure, particularly its quinone component, allows it to participate in redox cycling, where it can repeatedly accept and donate electrons, thereby quenching free radicals. frontiersin.orgmdpi.com

In vitro studies have demonstrated the effectiveness of PQQ in scavenging both superoxide and hydroxyl radicals. nih.govresearchgate.net These are two of the most damaging ROS generated during normal metabolic processes and under conditions of oxidative stress. nih.gov The reduced form of PQQ, PQQH2, is particularly effective in this regard, showing higher reactivity towards peroxyl radicals than alpha-tocopherol, a well-known antioxidant. nih.gov This direct scavenging activity is a primary mechanism by which PQQ protects cells from oxidative damage. nih.govresearchgate.net

The ability of PQQ to act as a free radical scavenger is crucial for protecting cellular components, especially mitochondria, from the detrimental effects of oxidative stress. nih.gov By neutralizing ROS, PQQ helps to maintain cellular redox balance and prevent the initiation of damaging chain reactions. nih.gov

Protection Against Cellular Oxidative Damage (e.g., Lipid Peroxidation, Protein Carbonyl Formation)

A key aspect of the antioxidant function of methoxatin disodium salt is its ability to protect cells from the damaging consequences of oxidative stress, such as lipid peroxidation and protein carbonyl formation. nih.gov Lipid peroxidation is a destructive process where free radicals attack lipids in cell membranes, leading to membrane damage and the production of harmful byproducts like malondialdehyde (MDA). nih.gov PQQ has been shown to effectively inhibit lipid peroxidation, thereby preserving the integrity of cellular membranes. nih.govfrontiersin.org The reduced form of PQQ, PQQH2, has been observed to act as a potent antioxidant against the oxidation of methyl linoleate, a model for lipid peroxidation. nih.gov

Protein carbonyl formation is another marker of severe oxidative damage, where reactive oxygen species modify amino acid residues in proteins, leading to loss of protein function. PQQ helps to mitigate this form of damage, protecting proteins from oxidative modification and preserving their biological activity. nih.gov

Enhancement of Endogenous Antioxidant Enzyme Activities (e.g., Glutathione (B108866) Peroxidase, Glutathione Reductase)

In addition to its direct radical scavenging activities, methoxatin disodium salt also bolsters the cell's own antioxidant defense systems by enhancing the activity of endogenous antioxidant enzymes. biosynth.com These enzymes play a critical role in detoxifying reactive oxygen species and maintaining cellular redox homeostasis.

Studies have indicated that PQQ supplementation can stimulate the activities of key antioxidant enzymes such as glutathione peroxidase and glutathione reductase. biosynth.com Glutathione peroxidase is a crucial enzyme that catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides, while glutathione reductase is responsible for regenerating the reduced form of glutathione, a major cellular antioxidant. nih.govcaldic.com

Furthermore, PQQ has been found to upregulate the expression of genes related to antioxidant defense. botanicalcube.com This includes stimulating the NRF2 transcription factor, which controls the expression of a wide array of antioxidant and detoxification genes, including those involved in glutathione synthesis. nutripqq.com By enhancing the activity and expression of these protective enzymes, PQQ provides a multi-faceted defense against oxidative stress, complementing its direct radical-scavenging capabilities. biosynth.combotanicalcube.com

Compound Names

| Compound Name |

|---|

| Methoxatin disodium salt |

| Pyrroloquinoline quinone disodium salt |

| Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α) |

| cAMP response element-binding protein (CREB) |

| Nuclear respiratory factor (NRF-1, NRF-2) |

| Mitochondrial transcription factor A (TFAM) |

| Citrate synthase |

| Cytochrome c oxidase |

| Janus Kinase (JAK) |

| Mitogen-Activated Protein Kinase (MAPK) |

| Signal Transducer and Activator of Transcription (STAT) |

| LKB1 |

| AMP-activated protein kinase (AMPK) |

| Acetyl-CoA carboxylase 1 (ACC1) |

| Sterol regulatory element-binding protein 1c (SREBP-1c) |

| Rotenone |

| Superoxide radical |

| Hydroxyl radical |

| Peroxyl radical |

| Alpha-tocopherol |

| Malondialdehyde (MDA) |

| Methyl linoleate |

| Glutathione peroxidase |

| Glutathione reductase |

| Glutathione |

Inhibition of Radiation-Induced DNA Strand Breakage

Pyrroloquinoline quinone (PQQ), also known as methoxatin, demonstrates a significant radioprotective role by mitigating damage to DNA caused by ionizing radiation. nih.govmdpi.com Ionizing radiation is known to produce reactive oxygen species (ROS), which are implicated in DNA damage, cell death, and mutagenesis. mdpi.com The protective effects of PQQ are attributed, in part, to its ability to scavenge free radicals, thereby reducing the incidence of DNA double-strand breaks, which are among the most lethal forms of DNA damage induced by radiation. nih.govnih.govnih.gov

In experimental models, PQQ has been shown to protect plasmid DNA from nicking and proteins from oxidative damage when exposed to gamma-rays. mdpi.com Studies with C57BL/6J mice subjected to total body irradiation (TBI) revealed that a PQQ-supplemented diet could partially rescue radiation-induced damage to the parotid glands. nih.gov This protective effect was associated with a reduction in DNA damage, promotion of cell proliferation, and inhibition of apoptosis and senescence. nih.gov Specifically, the increased levels of ROS in irradiated mice were significantly inhibited by the PQQ-supplemented diet. nih.gov

Furthermore, research indicates that PQQ plays a regulatory role in the resistance of certain organisms, like Deinococcus radiodurans, to oxidative stress from radiation and other DNA-damaging agents. mdpi.com The administration of PQQ in irradiated mice has been shown to reduce mortality by protecting the hematopoietic system and enhancing its recovery. mdpi.com These findings underscore the potential of PQQ to counteract the detrimental effects of radiation on a molecular level by preserving the integrity of DNA.

Catalytic Properties in Redox Regulation

Methoxatin disodium salt is a potent redox cofactor, meaning it facilitates oxidation-reduction reactions that are fundamental to cellular metabolism and energy production. wikipedia.orgscbt.comsigmaaldrich.com Its chemical structure allows it to efficiently participate in redox cycling, a process where it can repeatedly accept and donate electrons without being consumed. nih.govanne-marievangeloven.com This capability makes PQQ significantly more efficient in redox cycling assays—by a factor of 100 to 1,000 times—compared to other compounds like ascorbic acid. nih.govanne-marievangeloven.com

PQQ's stability is a key feature; it does not readily self-oxidize or polymerize into inactive forms, ensuring its continued activity in various biochemical reactions. nih.govanne-marievangeloven.com As a redox cofactor, PQQ is involved in reactions with a range of molecules, including thiols, riboflavin, and nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) cofactors. nih.gov

A notable example of its catalytic role is its function in bacterial glucose dehydrogenase, an enzyme that oxidizes glucose in the periplasm of bacteria like E. coli. nih.govresearchgate.net PQQ is essential for the activity of this enzyme. nih.govresearchgate.net In mammals, while not a direct electron carrier in the same way, PQQ can influence redox-sensitive signaling pathways. mdpi.comcaringsunshine.com It has been shown to modulate the activity of lactate (B86563) dehydrogenase, enhancing the oxidation of NADH to NAD+. nih.govnih.gov This is significant because NAD+ is a crucial substrate for sirtuins, a class of proteins involved in metabolic regulation. nih.gov By sustaining NAD+ levels, PQQ can indirectly influence processes like DNA repair and mitochondrial biogenesis. nih.gov

The table below summarizes key aspects of PQQ's catalytic properties in redox regulation.

| Property | Description | Significance |

| Redox Cycling Efficiency | Can be 100 to 1,000 times more efficient than compounds like ascorbic acid. nih.govanne-marievangeloven.com | Allows for sustained participation in numerous biochemical reactions. |

| Stability | Does not easily self-oxidize or condense into inactive forms. nih.govanne-marievangeloven.com | Maintains its active form for continuous catalytic activity. |

| Cofactor Role | Essential for the activity of bacterial glucose dehydrogenase. nih.govresearchgate.net | Crucial for glucose metabolism in certain bacteria. |

| Influence on Mammalian Enzymes | Modulates the activity of lactate dehydrogenase, enhancing NADH to NAD+ oxidation. nih.govnih.gov | Indirectly influences NAD+-dependent processes like sirtuin activity. nih.gov |

Metabolic Regulation and Homeostasis

Role in Lysine (B10760008) Metabolism

Research suggests that pyrroloquinoline quinone (PQQ) influences lysine metabolism, although the precise mechanism is a subject of ongoing investigation. nih.gov One proposed mechanism is that PQQ's impact on lysine metabolism is linked to its role in mitochondrial biogenesis. nih.gov

Studies in rats and mice have shown that PQQ deprivation can lead to a decrease in mitochondrial content. nih.gov In rats deprived of PQQ, there was a correlation between the liver's mitochondrial content and the plasma levels of α-aminoadipic acid (αAA), a product of lysine metabolism that occurs in the mitochondria. nih.gov Additionally, the levels of other amino acids oxidized in the mitochondria, such as threonine, serine, and glycine (B1666218), were also correlated with mitochondrial content in PQQ-deprived rats. nih.gov

Conversely, the levels of a cytosolic enzyme involved in αAA production, α-aminoadipate-δ-semialdehyde dehydrogenase (AASDH), were not affected by dietary PQQ status. nih.gov This suggests that PQQ's influence on lysine metabolism is more closely tied to mitochondrial function rather than a direct role as a cofactor for enzymes in the lysine degradation pathway. nih.gov

Suppression of Lipogenesis in Adipocyte Cell Cultures

Pyrroloquinoline quinone disodium salt has been shown to suppress the accumulation of fat in adipocyte (fat cell) cultures. acs.orgnih.gov This effect is achieved through the inhibition of lipogenesis, the metabolic process of synthesizing new fat molecules. nih.govresearchgate.net

In studies using mouse-derived 3T3-L1 preadipocytes, treatment with PQQ led to a reduction in the size of lipid droplets within the cells as the concentration of PQQ increased. acs.org The mechanism behind this involves the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. nih.gov PQQ treatment increases the phosphorylation of LKB1 and AMPK, which in turn suppresses lipogenesis. acs.org

Furthermore, PQQ has been found to promote mitochondrial biogenesis by inducing the nuclear translocation of PGC1α in fat cells. acs.org An increase in the number and function of mitochondria can lead to improved lipid metabolism and enhanced fatty acid oxidation. researchgate.net By both suppressing the synthesis of new fat and promoting the breakdown of existing fatty acids, PQQ can effectively reduce fat accumulation in adipocytes. nih.gov

The table below summarizes the effects of PQQ on lipogenesis in adipocyte cell cultures.

| Effect of PQQ | Mechanism of Action | Outcome |

| Reduced lipid droplet size acs.org | Activation of LKB1 and AMPK phosphorylation acs.org | Suppression of lipogenesis acs.orgnih.gov |

| Increased mitochondrial biogenesis acs.org | Induction of nuclear translocation of PGC1α acs.org | Enhanced fatty acid oxidation researchgate.net |

Influence on Nutrient Transport Mechanisms

Pyrroloquinoline quinone (PQQ) has been shown to influence nutrient transport, particularly the uptake of glucose. In Escherichia coli, for instance, PQQ is a necessary redox cofactor for the enzyme glucose dehydrogenase (Gcd). nih.govresearchgate.net This membrane-anchored enzyme oxidizes glucose to gluconolactone (B72293) in the periplasm, a crucial step in glucose metabolism for these bacteria, especially when their primary glucose uptake system is non-functional. nih.govresearchgate.net

For this process to occur, E. coli must acquire PQQ from its environment as it cannot produce it. nih.gov The uptake of PQQ across the outer membrane is facilitated by a specific transporter protein called PqqU, which is dependent on the TonB-ExbBD energy-transducing system. nih.gov This high-affinity uptake system allows the bacteria to activate Gcd even at very low PQQ concentrations. nih.gov At higher concentrations, PQQ may also enter the cell through porins due to its small size. nih.gov

While the direct impact of PQQ on nutrient transport in mammalian cells is less defined, its role in bacterial glucose metabolism highlights its importance in facilitating the initial steps of nutrient utilization in certain biological systems.

Immunomodulatory Effects

Methoxatin disodium salt exhibits immunomodulatory effects by influencing various aspects of the immune system, including the activity of immune cells and the production of signaling molecules called cytokines. nutripqq.commedcraveonline.com It is thought to exert these effects through its antioxidant properties and by interacting with cell signaling pathways. calerie.com.tw

PQQ has been shown to modulate the production of cytokines, which are key regulators of inflammation. ingredients-lonier.com It can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), while increasing the release of anti-inflammatory cytokines like interleukin-10 (IL-10). mdpi.comingredients-lonier.com This balanced regulation helps in the effective resolution of acute inflammatory responses and may prevent chronic inflammation. ingredients-lonier.com

Studies have demonstrated that PQQ can enhance the proliferation of T cells and B cells, which are crucial components of the adaptive immune system. nutripqq.comingredients-lonier.com It also supports the function of macrophages, another important immune cell type. nutripqq.com By strengthening these cellular defenses, PQQ can bolster the body's ability to mount an effective immune response against pathogens. nutripqq.com

The immunomodulatory actions of PQQ are also linked to its ability to enhance mitochondrial function. nutripqq.comingredients-lonier.com Immune cells require a significant amount of energy to function effectively, and by supporting cellular energy production, PQQ can help ensure that these cells have the resources they need to respond to threats. nutripqq.com

The table below provides a summary of the immunomodulatory effects of PQQ.

| Immune System Component | Effect of PQQ |

| Cytokine Production | Reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6); increases anti-inflammatory cytokines (IL-10). mdpi.comingredients-lonier.com |

| Immune Cell Proliferation | Enhances the proliferation of T cells and B cells. nutripqq.comingredients-lonier.com |

| Immune Cell Function | Supports the function of macrophages. nutripqq.com |

| Mitochondrial Function | Enhances cellular energy production, supporting the energy needs of immune cells. nutripqq.com |

Neuroprotective Mechanisms in Experimental Models

Pyrroloquinoline quinone (PQQ) disodium salt, also known as methoxatin, has demonstrated significant neuroprotective properties across a variety of experimental models. Its mechanisms of action are multifaceted, targeting key pathways involved in neuronal damage and degeneration. Research indicates that PQQ can mitigate neuronal cell death, suppress neuroinflammation, reduce the accumulation of amyloid plaques, and protect specialized neurons like retinal ganglion cells from stress.

Attenuation of Neuronal Cell Death

Methoxatin disodium salt exerts protective effects against neuronal cell death by intervening in several critical pathways, particularly those related to excitotoxicity and apoptosis. Excitotoxicity, a process where excessive stimulation by neurotransmitters like glutamate (B1630785) leads to neuronal damage, is a key factor in many neurodegenerative conditions. PQQ has been shown to protect primary cultured hippocampal neurons from glutamate-induced apoptosis. This protection is achieved by inhibiting the excessive influx of calcium ions (Ca2+), reducing the production of reactive oxygen species (ROS), and suppressing the activity of caspase-3, a key enzyme in the apoptotic cascade.

A crucial aspect of PQQ's anti-apoptotic function is its ability to modulate the balance of the Bcl-2 family of proteins, which are central regulators of apoptosis. Studies have shown that PQQ can reverse the glutamate-induced decrease in the Bcl-2/Bax ratio, an important indicator of cell survival. This modulation is linked to the activation of the PI3K/Akt signaling pathway, a major cell survival pathway. By activating this pathway, PQQ helps maintain mitochondrial membrane integrity and prevents the release of pro-apoptotic factors. In models of spinal cord injury, PQQ treatment has been observed to increase the number of surviving neurons, further highlighting its role in preventing neuronal loss.

| Experimental Model | Key Findings | Mechanism of Action |

| Glutamate-treated hippocampal neurons | Attenuated apoptosis and cell death. | Inhibition of Ca2+ influx, ROS production, and caspase-3 activity; Activation of PI3K/Akt pathway; Modulation of Bcl-2/Bax ratio. |

| Rat model of spinal cord injury | Increased number of surviving neurons. | Inhibition of apoptosis. |

| Primary mouse cortical neurons | Protection against apoptosis. | Stabilization of mitochondrial membranes; Regulation of pro- and anti-apoptotic proteins. |

Inhibition of Inflammatory Factors in Neural Tissues

Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a key component in the progression of neurodegenerative diseases. Methoxatin disodium salt has been shown to exert potent anti-inflammatory effects in neural tissues. In experimental models using lipopolysaccharide (LPS) to induce inflammation, PQQ pretreatment significantly inhibited the activation of microglia. plos.orgnih.gov This is crucial, as activated microglia release a host of pro-inflammatory and neurotoxic substances.

PQQ effectively suppresses the production and expression of multiple pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). plos.orgingredients-lonier.comnih.gov The underlying mechanism for this anti-inflammatory action involves the downregulation of key signaling pathways. Research has demonstrated that PQQ inhibits the nuclear translocation of NF-κB, a primary transcription factor that governs the inflammatory response. plos.orgingredients-lonier.com Furthermore, PQQ can suppress the phosphorylation of p38 and JNK MAP kinase pathways, which are also involved in the inflammatory cascade. plos.orgnih.gov Studies have also shown that PQQ can inhibit the inflammatory response in astrocytes, further contributing to its neuroprotective effects. nih.gov

| Experimental Model | Key Findings | Mechanism of Action |

| Lipopolysaccharide (LPS)-treated primary microglia | Inhibited production of NO, PGE2, TNF-α, IL-1β, IL-6. | Downregulation of NF-κB and p38/JNK MAP kinase signaling pathways. plos.orgnih.gov |

| Systemic LPS-induced inflammation in mice | Attenuated microglia activation in the brain. | Reduced expression of Iba-1 (a microglia activation marker). plos.orgnih.gov |

| LPS-treated astrocytes | Reduced expression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). | Inhibition of astrocyte-mediated inflammatory response. nih.gov |

| Rotenone-induced microglia inflammation | Suppressed production of pro-inflammatory cytokines. | Enhancement of autophagy. nih.gov |

Reduction of Amyloid Accumulation

The aggregation of amyloid-beta (Aβ) peptides into toxic plaques is a pathological hallmark of Alzheimer's disease. Methoxatin disodium salt has been found to directly interfere with this process. In vitro studies have demonstrated that PQQ inhibits the formation of Aβ₁₋₄₂ fibrils and prevents their aggregation. nih.gov Atomic force microscopy has revealed that in the presence of PQQ, Aβ₁₋₄₂ forms small, amorphous aggregates rather than the typical neurotoxic amyloid fibrils. nih.gov

The mechanism appears to involve the interaction of PQQ with the early stages of amyloid formation. Kinetic studies show that PQQ increases the lag time for fibrillation in a dose-dependent manner, suggesting it interferes with the nucleation phase of the aggregation process. nih.gov Beyond inhibiting aggregation, PQQ also protects neuronal cells from the cytotoxicity induced by Aβ. researchgate.net In animal models of Alzheimer's disease, administration of PQQ has been shown to reduce cerebral amyloid deposition, which is associated with improved cognitive function and learning. naturaleyecare.comelsevierpure.comsciencerepository.org

| Experimental Model | Key Findings | Mechanism of Action |

| In vitro Aβ₁₋₄₂ aggregation assays | Inhibited fibril formation and aggregation. | Prevents formation of amyloid fibrils, promoting small amorphous aggregates; Increases nucleation lag time. nih.gov |

| APP/PS1 transgenic mouse model of Alzheimer's | Reduced cerebral amyloid deposition. | Inhibition of glycogen (B147801) synthase kinase-3 (GSK-3) activity. elsevierpure.comsciencerepository.org |

| Aβ₁₋₄₂-induced AD mouse model | Reduced soluble amyloid beta 42 levels. | Protected mitochondrial function and reduced free radicals. naturaleyecare.com |

Protective Effects Against Retinal Ganglion Cell Stress

| Experimental Model | Key Findings | Mechanism of Action |

| Ex vivo model of RGC axotomy | Prevented RGC loss. | Protection against axonal damage. nih.gov |

| Rotenone-induced RGC degeneration (in vivo) | Attenuated RGC and retinal cell loss. | Protection against mitochondrial Complex I inhibition. nih.gov |

| Healthy retinal ganglion cell contexts (in vitro and in vivo) | Increased ATP content. | Enhancement of cellular bioenergetics and metabolism. nih.govresearchgate.netsemanticscholar.org |

| Human Trabecular Meshwork (HTM) cells under oxidative stress | Mitigated cellular damage and preserved mitochondrial function. | Improved mitochondrial respiration and normalized proton leak. nih.gov |

Cardioprotective Mechanisms in Experimental Models

Methoxatin disodium salt has demonstrated significant cardioprotective effects in animal models of myocardial ischemia and ischemia/reperfusion (I/R) injury. nih.govscispace.commdpi.com I/R injury occurs when blood flow is restored to tissue after a period of ischemia, paradoxically causing further damage through oxidative stress and inflammation. PQQ has been shown to reduce the size of a myocardial infarct (the area of dead tissue) in rats subjected to both permanent ischemia and I/R. nih.govscispace.comnih.gov

The primary mechanism behind PQQ's cardioprotective activity is its potent antioxidant function. It effectively scavenges free radicals in ischemic heart tissue, reducing lipid peroxidation, a key marker of oxidative damage. nih.govscispace.comnih.gov PQQ also protects mitochondria, the cellular powerhouses that are highly abundant in energy-demanding heart muscle and are critically damaged during I/R. By preserving mitochondrial function and integrity, PQQ helps maintain ATP levels and prevents the depolarization of the mitochondrial membrane potential. mdpi.comamegroups.org Furthermore, in models of pressure overload-induced cardiac hypertrophy, PQQ was found to prevent mitochondrial dysfunction by regulating mitochondrial calcium homeostasis and biogenesis, ultimately slowing the progression toward heart failure. amegroups.orgfrontiersin.org

| Experimental Model | Key Findings | Mechanism of Action |

| Rat model of myocardial ischemia/reperfusion | Reduced infarct size; Improved left ventricular function. | Scavenging of free radicals; Reduction of lipid peroxidation; Protection of mitochondria from oxidative damage. nih.govscispace.comnih.gov |

| Adult rat cardiac myocytes | Conferred resistance to acute oxidative stress. | Prevention of mitochondrial membrane potential depolarization. mdpi.com |

| Pressure overload-induced cardiac hypertrophy in mice | Alleviated pathological myocardial hypertrophy. | Regulation of YAP-related anti-ferroptotic activity; Inhibition of cardiomyocyte ferroptosis. frontiersin.org |

| Transaortic constriction (TAC)-induced heart failure in rats | Prevented mitochondrial dysfunction; Slowed development of CHF. | Regulation of mitochondrial Ca2+ homeostasis (via NCLX); Upregulation of PGC-1α and TFAM to improve mitochondrial biogenesis. amegroups.org |

Activity as a Growth and Development Factor

Methoxatin disodium salt has been identified as a factor that can stimulate growth and proliferation in various cell types. It has been characterized as a growth-promoting factor in rodents and a growth hormone-like activity has been observed in microorganisms. cambridge.org In broiler chicks, dietary supplementation with PQQ disodium salt improved growth and feed efficiency, acting as a growth promoter. cambridge.org

At the molecular level, PQQ can stimulate epithelial cell proliferation through a mechanism involving the activation of the epidermal growth factor receptor (EGFR). nih.gov This activation occurs in a ligand-independent manner and is mediated by PQQ's redox cycling activity. PQQ can inhibit protein tyrosine phosphatase 1B (PTP1B), a negative regulator of EGFR signaling, through the generation of hydrogen peroxide. This leads to the activation of EGFR and its downstream signaling pathways, ultimately promoting cell proliferation. nih.gov Additionally, PQQ is known to stimulate the production of nerve growth factor (NGF), a protein crucial for the growth, maintenance, and survival of neurons. nih.govyoutube.com This property underscores its importance not only in general development but also in the maintenance and repair of the nervous system.

| Model System | Key Findings | Mechanism of Action |

| Epithelial cell line (A431) | Increased cellular proliferation. | Ligand-independent activation of Epidermal Growth Factor Receptor (EGFR) signaling via redox cycling and inhibition of PTP1B. nih.gov |

| In vitro and in vivo models | Stimulated production of Nerve Growth Factor (NGF). | Increased expression of NGF and NGF receptors. nih.gov |

| Rodents | Acted as a growth-promoting factor. | Characterized as a vitamin-like compound supporting growth. cambridge.org |

| Broiler chicks | Improved growth performance and feed efficiency. | Potential modulation of essential amino acid metabolism and mitochondrial function. cambridge.org |

Influence on Neonatal Growth Rates

Studies have demonstrated that dietary PQQ is important for normal neonatal growth and development in animal models. The absence of PQQ in chemically defined diets fed to mice has been shown to result in compromised reproductive performance and slower growth rates in their offspring. nih.govresearchgate.net

In one study, BALB/c mice were fed diets with varying amounts of PQQ. The offspring of mice deprived of PQQ exhibited significantly depressed growth by the time of weaning, a difference that persisted for several weeks. researchgate.netnih.gov Optimal neonatal growth was observed in mice whose maternal and subsequent neonatal diets contained approximately 300 ng of PQQ per gram of diet. researchgate.net Pups from PQQ-deprived dams grew at slower rates compared to those from dams fed PQQ-supplemented diets. nih.govresearchgate.net This growth impairment suggests that PQQ plays a crucial role during critical stages of development. researchgate.net

Further research into the mechanisms behind this influence suggests that PQQ may affect the production and maturation of the neonatal extracellular matrix. For instance, slower growth rates in PQQ-deprived neonatal mice were associated with decreased mRNA levels for Type I procollagen (B1174764) in the skin and lungs. nih.govresearchgate.net

Table 1: Effect of Dietary PQQ on Reproductive Outcome and Neonatal Survival in BALB/c Mice. Data compiled from a study investigating the impact of varying PQQ dietary levels. researchgate.net

Impact on Reproductive Physiology

Methoxatin disodium salt has a notable impact on the reproductive physiology of both males and females, enhancing performance and protecting against dysfunction.

In females, dietary supplementation with PQQ disodium salt has been shown to improve reproductive outcomes. Studies in sows revealed that adding PQQ to their gestation and lactation diets significantly increased the total number of piglets born, the number of live-born piglets, and the total litter weight at birth. nih.govdoaj.org Similarly, research in female Sprague-Dawley rats demonstrated that PQQ supplementation led to a significant increase in the number of implanted embryos and viable fetuses per litter. nih.govcambridge.org In mice, PQQ has been reported to increase the number of pups per delivery and protect against chemically induced ovarian dysfunction by increasing the pregnancy rate and litter size. nih.gov The underlying mechanisms for these benefits may be attributed to PQQ's antioxidant properties, which protect the placenta and developing fetuses from oxidative stress. nih.govcambridge.org

*Table 2: Effects of Dietary PQQ Disodium Salt on Sow Reproductive Performance. Data from a study where sows were fed a control diet or a diet supplemented with 20 mg/kg PQQ disodium salt. Statistically significant difference (P < 0.05). nih.gov

In males, PQQ has been found to enhance semen quality across various species. In aging layer breeder roosters, dietary PQQ supplementation improved semen volume and sperm motility. nih.gov Studies on cryopreserved semen from Holstein bulls and boars showed that PQQ treatment enhanced sperm motility, membrane integrity, and acrosome integrity while reducing oxidative damage. nih.govnih.govmdpi.com It also helps maintain mitochondrial function, which is crucial for sperm energy production and motility. nih.govmdpi.com In rams, PQQ was observed to protect sperm quality during chilled storage by reducing levels of reactive oxygen species (ROS) and maintaining the sperm's fertilization capability. mdpi.com

Table 3: Summary of PQQ Disodium Salt's Effect on Male Semen Quality.

Analytical Methodologies for Pyrroloquinoline Quinone Disodium Salt

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of PQQ disodium (B8443419) salt, offering high resolution and sensitivity. Various HPLC-based methods have been established for its quantification in different contexts.

A method for determining PQQ disodium salt in foods utilizes centrifugal ultrafiltration for sample pretreatment combined with HPLC. sciopen.com This approach employs an ethylenediaminetetraacetic acid disodium (EDTA-2Na) solution to stabilize the compound during extraction. sciopen.com Chromatographic separation is achieved on a C18 column with a gradient elution system. sciopen.com The mobile phase consists of a tetrabutylammonium (B224687) bromide-potassium dihydrogen phosphate (B84403) mixed solution and acetonitrile, with detection performed by a photodiode array detector. sciopen.com This method demonstrates good linearity over a concentration range of 0.0400–10.0 mg/L. sciopen.com

For the analysis of PQQ in soft capsules, where it is often present with interfering substances like oils and ascorbic acid, a specific HPLC method has been developed. jst.go.jpresearchgate.net This procedure involves washing with ethyl acetate (B1210297) to remove oils and fats, followed by a basic extraction. Ascorbic acid interference is mitigated by air oxidation. jst.go.jpresearchgate.net

Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) provides a highly sensitive and specific method for quantifying PQQ in biological matrices such as rat plasma. nih.gov This technique uses multiple reaction monitoring (MRM) in negative electrospray ionization mode for detection. nih.gov

Below is an interactive data table summarizing the parameters of a validated UPLC-MS/MS method for PQQ quantification in rat plasma. nih.gov

| Parameter | Value |

| Lower Limit of Quantitation | 10 ng/mL |

| Linearity Range | Up to 10,000 ng/mL |

| Inter-run Precision | 1.79% to 10.73% |

| Intra-run Precision | 1.79% to 10.73% |

| Accuracy | -7.73% to 7.30% |

| Ion Transitions (PQQ) | m/z 328.99→197.05 |

| Ion Transitions (Internal Standard) | m/z 280.04→195.04 |

Spectroscopic Characterization Methods (e.g., Circular Dichroism Spectroscopy, Resonance Raman Spectroscopy)

Spectroscopic techniques are invaluable for elucidating the structural and electronic properties of PQQ.

Resonance Raman Spectroscopy has been instrumental in identifying PQQ as the carbonyl cofactor in certain enzymes. nih.gov By comparing the resonance Raman spectra of the phenylhydrazone derivatives of the enzyme's active site with that of PQQ phenylhydrazone, researchers have confirmed the presence of PQQ or a very similar compound. nih.gov This technique selectively enhances the Raman signals of a chromophore by using an excitation laser wavelength that is close to the electronic transition of that chromophore, providing detailed structural information. uark.edu

Circular Dichroism (CD) Spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left and right circularly polarized light. youtube.comyoutube.com This technique is particularly useful for studying chiral molecules like PQQ, providing information about their secondary and tertiary structure in solution. youtube.com While the search results provide a general overview of CD spectroscopy's principles and applications for chiral molecules, specific studies detailing the CD spectrum of PQQ disodium salt were not prominently found in the initial search.

Electrophoretic Techniques (e.g., Pressure-Assisted Capillary Electrophoresis/Frontal Analysis)

Capillary electrophoresis (CE) offers a high-efficiency separation method for charged molecules like PQQ.

A method for the determination of PQQ by Capillary Zone Electrophoresis (CZE) has been developed and optimized. nih.gov The separation is best achieved using a 50 mM β-alanine-HCl buffer at pH 3.0, with an applied voltage of 25 kV (negative polarity) at a temperature of 25°C. nih.gov This CZE method exhibits a linear detection range from 5 to 500 µM with a detection limit of 0.1-0.2 µM. nih.gov

Pressure-Assisted Capillary Electrophoresis (PACE) coupled with mass spectrometric imaging (MSI) is an advanced technique that has been applied to the analysis of complex peptide mixtures. nih.gov While not directly applied to PQQ in the provided search results, this technique demonstrates the potential for high-throughput and quantitative analysis of trace-level analytes after CE separation, which could be adapted for PQQ and its derivatives. nih.gov

The following table summarizes the optimized conditions for the CZE analysis of PQQ. nih.gov

| Parameter | Condition |

| Background Electrolyte | 50 mM β-alanine-HCl, pH 3.0 |

| Applied Voltage | 25 kV (negative polarity) |

| Capillary Temperature | 25°C |

| Linear Detection Range | 5 to 500 µM |

| Detection Limit | 0.1-0.2 µM |

| Inter-day Peak Area Reproducibility | 2.5% |

| Inter-day Migration Time Reproducibility | < 0.18% |

Assays for Redox Cycling Activity Measurement

The ability of PQQ to catalyze continuous redox cycling forms the basis of highly sensitive detection assays. fda.govresearchgate.net In these assays, PQQ acts as a catalyst in the presence of a reducing agent (like glycine) and an indicator dye (like nitro blue tetrazolium) at an alkaline pH. nih.gov The repeated oxidation and reduction of PQQ amplifies the signal, allowing for the detection of very low concentrations of the compound. nih.gov

However, the suitability of the redox-cycling assay for quantifying PQQ in biological samples has been questioned. nih.gov Studies have shown that other common biochemicals, such as ascorbic acid, dehydroascorbic acid, and riboflavin, can give a false-positive response in this assay. nih.gov The presence of these interfering substances in biological fluids and tissues can obscure the detection of PQQ, leading to inaccurate results. nih.gov Therefore, while highly sensitive, the redox-cycling assay may lack the specificity required for reliable quantification in complex biological matrices. nih.gov

A convenient assay has been developed to detect protein S-oxidation caused by the redox cycling of quinones like PQQ. jst.go.jp This method combines an enzyme-linked immunosorbent assay (ELISA) with a biotin-PEAC5-maleimide assay to measure the generation of reactive oxygen species (ROS) during the redox cycling of PQQ with electron donors like dithiothreitol (B142953) (DTT) or reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH). jst.go.jp

Quantification and Detection in Biological Samples

Accurate quantification of PQQ in biological samples is essential for nutritional and physiological studies. Due to the complexity of these matrices, highly specific and sensitive methods are required.

Enzymatic methods have been utilized for PQQ analysis. nih.gov These methods typically rely on the reconstitution of a PQQ-dependent apoenzyme with the sample containing PQQ, where the resulting enzyme activity is proportional to the PQQ concentration. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is considered a more precise and reliable method for the quantification of PQQ in biological samples and foods. nih.govresearchgate.net It offers high selectivity and can distinguish PQQ from other structurally related compounds. nih.gov An LC-MS/MS method for food analysis reported PQQ levels in the range of 0.19–7.02 ng/g fresh weight or ng/mL. nih.gov

A validated UPLC-MS/MS method for the determination of PQQ in rat plasma has been established, demonstrating good precision and accuracy. nih.gov The method was successfully applied to a toxicokinetic study in rats. nih.gov

The table below presents a comparison of PQQ concentrations found in a medium sample as determined by both enzymatic and LC-MS/MS methods, highlighting the reliability of both techniques when properly optimized. nih.gov

| Analytical Method | PQQ Concentration (µg/mL) |

| Enzymatic Method | 11.2 ± 2.12 |

| LC-MS/MS Method | 10.4 ± 0.37 |

Interactions of Pyrroloquinoline Quinone Disodium Salt with Biomolecules

Protein Binding Interactions

The binding of small molecules to plasma proteins is a critical determinant of their distribution, metabolism, and efficacy. Human serum albumin (HSA), the most abundant protein in blood plasma, serves as a primary carrier for numerous endogenous and exogenous compounds, including PQQ. pensoft.netmdpi.com

Characterization of Human Serum Albumin (HSA) Binding

The interaction between methoxatin disodium (B8443419) salt (referred to as PQQ-2Na) and HSA has been characterized using various biophysical techniques, including pressure-assisted capillary electrophoresis/frontal analysis (PACE/FA) and spectroscopy. nih.govwiley.com Studies have shown that the binding of PQQ to HSA can be quantified, revealing a binding constant (K) of 2.194 × 10⁷ M⁻¹, which indicates a very strong interaction. slideshare.net This binding primarily occurs at a specific location on the HSA molecule known as Sudlow site I, a hydrophobic cavity within subdomain IIA. mdpi.comnih.govwiley.com This was confirmed through displacement experiments with site-specific markers like phenylbutazone (B1037) and flurbiprofen, which are known to bind to this site. nih.govwiley.com The interaction is spontaneous, as indicated by a negative Gibbs free energy change. nih.gov

| Parameter | Value | Method | Reference |

| Binding Constant (K) | 2.194 × 10⁷ M⁻¹ | Fluorescence Spectroscopy | slideshare.net |

| Binding Site | Sudlow Site I (Subdomain IIA) | Displacement Experiments, Molecular Docking | nih.govwiley.comslideshare.net |

| Number of Binding Sites | ~1 | Pressure-Assisted Capillary Electrophoresis/Frontal Analysis | nih.gov |

| Interactive Table 1: Binding Parameters of Methoxatin Disodium Salt to Human Serum Albumin. |

Thermodynamic Analysis of Binding Forces (Hydrophobic and Electrostatic Interactions)

Thermodynamic analysis provides insight into the nature of the forces driving the binding between a ligand and a protein. pensoft.net For the interaction between PQQ and HSA, the primary forces at play have been identified as hydrophobic and electrostatic interactions. nih.govwiley.com The negative enthalpy change (ΔH°) and positive entropy change (ΔS°) associated with the binding process suggest that electrostatic forces, such as hydrogen bonds, are a major contributor to the stability of the PQQ-HSA complex. nih.gov The spontaneity of this binding process is further confirmed by the negative Gibbs free energy (ΔG°). nih.gov These thermodynamic parameters indicate that the formation of the complex is an energetically favorable process.

| Thermodynamic Parameter | Indication | Reference |

| Enthalpy Change (ΔH°) | Negative value suggests the involvement of hydrogen bonding and van der Waals forces. | pku.edu.cn |

| Entropy Change (ΔS°) | Positive value points towards electrostatic interactions being a major driving force. | nih.gov |

| Gibbs Free Energy (ΔG°) | Negative value indicates a spontaneous binding process. | nih.gov |

| Interactive Table 2: Thermodynamic Parameters for the PQQ-HSA Interaction. |

Investigation of Conformational Changes in Interacting Proteins

The binding of a ligand to a protein can often induce conformational changes in the protein's structure. Circular dichroism (CD) spectroscopy is a powerful technique used to study these changes. capes.gov.brnih.gov In the case of PQQ binding to HSA, CD studies have revealed alterations in the secondary structure of the protein. nih.govwiley.com Specifically, the interaction leads to a decrease in the α-helical content of HSA. slideshare.net This suggests that the binding of PQQ perturbs the native folded structure of the albumin, which can have implications for its function as a transport protein. Three-dimensional fluorescence spectroscopy further corroborates these findings, showing that the microenvironment around the protein's aromatic amino acid residues, particularly tryptophan, is altered upon PQQ binding. mdpi.com

Enzyme-Cofactor Complex Formation

Pyrroloquinoline quinone is recognized as a crucial cofactor for a class of enzymes known as quinoproteins, which are primarily found in bacteria. wikipedia.org These enzymes, mostly dehydrogenases and oxidases, utilize PQQ for their catalytic activity. nih.gov